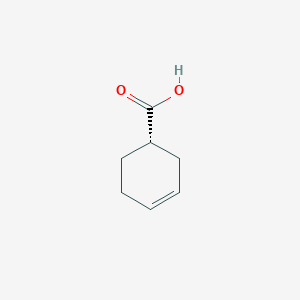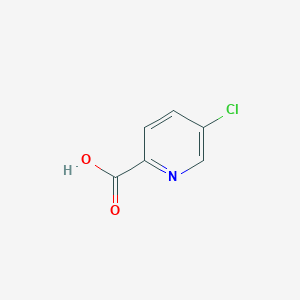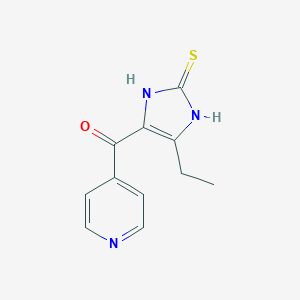
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone, also known as ESI, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. ESI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用机制
The exact mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is thought to induce cell cycle arrest and apoptosis in cancer cells. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antimicrobial activity.
生化和生理效应
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in scientific research. However, there are also limitations to the use of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone in lab experiments. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. One area of research is in the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, and further research is needed to determine its potential as a new class of antibiotics. Finally, further research is needed to fully understand the mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone and its potential applications in various biological processes.
合成方法
The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is a complex process that involves several steps. The first step involves the preparation of 5-ethyl-1,3-dihydroimidazole-2-thione, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. This intermediate is then treated with a reducing agent to form the final product, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone requires careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
科学研究应用
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(5-ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUINHUGMXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

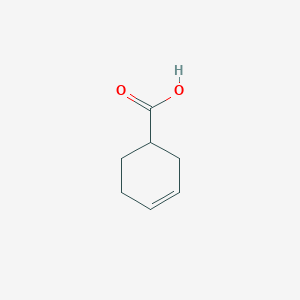
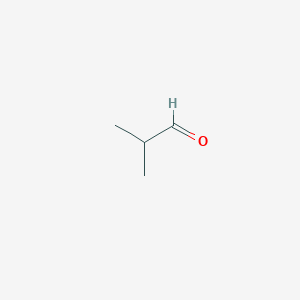
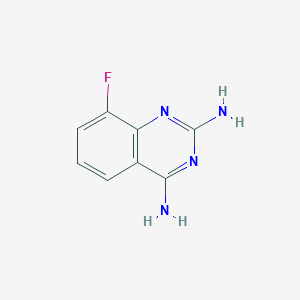
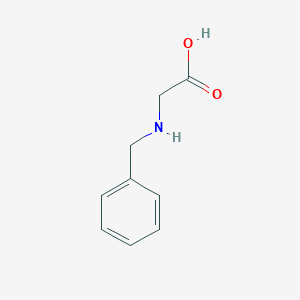
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
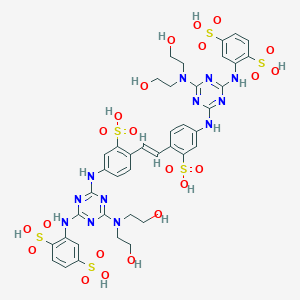
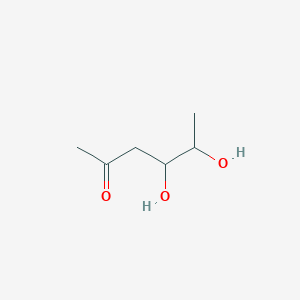
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
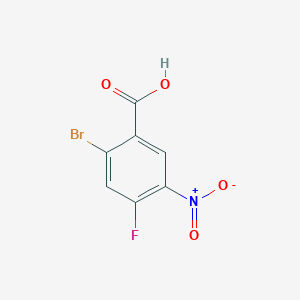
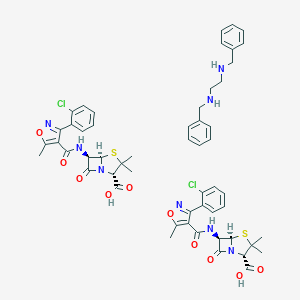
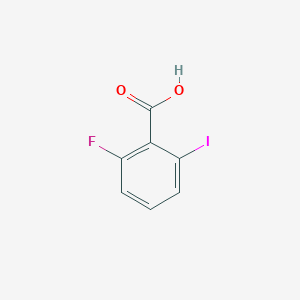
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
